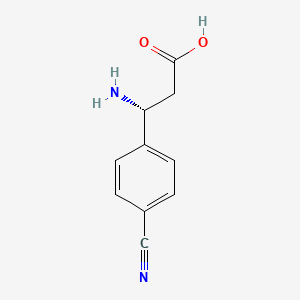

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid

描述

属性

IUPAC Name |

(3R)-3-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPLLJRLBHIJPS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363442 | |

| Record name | (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738606-24-1 | |

| Record name | (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Racemic Synthesis

The racemic precursor is synthesized via a Strecker reaction or Mannich reaction :

- Strecker Reaction :

$$ 4\text{-Cyanobenzaldehyde} + \text{Ammonium Chloride} + \text{NaCN} \rightarrow \text{Aminonitrile Intermediate} $$

Hydrolysis of the nitrile group yields the racemic acid.

- Mannich Reaction :

$$ 4\text{-Cyanophenylacetone} + \text{Formaldehyde} + \text{NH}_4\text{Cl} \rightarrow \beta\text{-Amino Ketone} $$

Oxidation and hydrolysis steps convert the ketone to the carboxylic acid.

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Strecker | 65–72 | 85–90 | pH 8–9, 25°C, 12 h |

| Mannich | 58–63 | 80–88 | EtOH reflux, 48 h |

Enzymatic Resolution

Racemic mixtures are resolved using lipases or acylases to selectively hydrolyze one enantiomer. For example:

- Porcine Pancreatic Lipase (PPL) :

Hydrolyzes the (S)-enantiomer’s ester, leaving this compound with >98% enantiomeric excess (ee).

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| PPL | Ethyl ester | 98.5 | 42 |

| Candida antarctica | Methyl ester | 95.2 | 38 |

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of β-enamides or β-keto esters provides direct access to enantiomerically pure (R)-configured products.

Substrate Design

A β-keto ester precursor, 3-(4-cyanophenyl)-3-oxopropanoic acid ethyl ester , is hydrogenated using chiral catalysts:

- Ru-BINAP Complexes :

$$ \text{RuCl}_2(\text{BINAP})(\text{diamine}) $$ achieves 92–95% ee at 50 bar H₂. - Rhodium-DuPhos Catalysts :

Higher enantioselectivity (97% ee) but requires lower temperatures (0–5°C).

| Catalyst | Pressure (bar) | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Ru-BINAP | 50 | 94 | 1,200 |

| Rh-DuPhos | 30 | 97 | 800 |

Optimization of Reaction Conditions

- Solvent Effects : Methanol improves catalyst solubility but reduces ee; toluene maximizes enantioselectivity.

- Additives : Triethylamine (1 equiv) enhances conversion by neutralizing HCl byproducts.

Biocatalytic Synthesis Using Transaminases

Enzymatic transamination offers a green alternative by transferring amino groups to ketone precursors.

Substrate Specificity

The ketone precursor 3-(4-cyanophenyl)-2-oxopropanoic acid is aminated using ω-transaminases from Arthrobacter sp. or Escherichia coli.

| Enzyme Source | Cofactor | ee (%) | Conversion (%) |

|---|---|---|---|

| Arthrobacter | PLP | 99 | 88 |

| E. coli | PLP | 97 | 82 |

Cofactor Recycling

To reduce costs, glucose dehydrogenase regenerates PLP cofactors in situ, achieving 90% conversion over 24 h.

Solid-Phase Peptide Synthesis (SPPS)

While atypical for small molecules, SPPS enables iterative coupling for multi-gram-scale production.

Resin Functionalization

Wang resin is loaded with Fmoc-protected β-alanine, followed by coupling of 4-cyanobenzaldehyde via reductive amination.

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine/DMF | 0.5 | 100 |

| Reductive Amination | NaBH₃CN, DMF | 12 | 85 |

Cleavage and Purification

TFA cleavage (95% purity) followed by HPLC yields (R)-enantiomer with >99% ee.

Comparison of Methods

| Method | Cost | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Enzymatic Resolution | High | Moderate | 98–99 | Low |

| Asymmetric Hydrogenation | Very High | High | 92–97 | Moderate |

| Biocatalytic | Medium | High | 97–99 | Low |

化学反应分析

Types of Reactions

®-3-Amino-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds with modified functional groups.

科学研究应用

Peptide Synthesis

Overview:

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is widely utilized in the synthesis of peptides and proteins. Its ability to form stable peptide bonds allows researchers to create complex structures necessary for drug development and biological studies.

Key Applications:

- Building Block for Peptides: The compound serves as a versatile building block in the construction of peptide sequences, facilitating the introduction of specific functional groups that enhance biological activity.

- Modular Synthesis: It enables modular approaches to peptide synthesis, allowing for the incorporation of various side chains that can influence pharmacological properties.

Pharmaceutical Development

Overview:

The compound's unique properties make it a candidate for developing new pharmaceuticals, particularly in neuropharmacology. Its ability to influence receptor activity is crucial for designing drugs targeting neurological disorders.

Key Applications:

- Neuropharmacology: Research has shown that this compound can modulate neurotransmitter systems, making it valuable for developing treatments for conditions like depression and anxiety.

- Drug Formulation: Its chemical properties improve solubility and bioavailability in drug formulations, leading to enhanced therapeutic outcomes.

Bioconjugation

Overview:

Bioconjugation involves attaching drugs to biomolecules to enhance targeted delivery systems. This compound plays a significant role in this field.

Key Applications:

- Targeted Cancer Therapy: The compound can be conjugated with antibodies or other biomolecules to create targeted therapies that improve the efficacy of cancer treatments.

- Drug Delivery Systems: Its functional groups facilitate the design of advanced drug delivery systems that can release therapeutics in a controlled manner.

Research in Neuroscience

Overview:

this compound is applied in neuroscience research due to its modulatory effects on neurotransmitter systems.

Key Applications:

- Synaptic Transmission Studies: It aids in understanding synaptic transmission mechanisms, potentially leading to breakthroughs in treating neurological disorders.

- Neuroprotective Properties: Studies indicate that this compound may enhance neuronal survival under stress conditions, suggesting its potential as a neuroprotective agent.

Material Science

Overview:

The compound's unique structural features are being explored for applications in material science, particularly in developing novel materials.

Key Applications:

- Polymer Development: this compound can be incorporated into polymers that require specific functional groups for enhanced performance.

- Nanotechnology Applications: Its properties are being investigated for use in nanotechnology, contributing to advancements in materials with tailored functionalities.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects Study | Investigated the potential of this compound as a neuroprotective agent | Demonstrated enhancement of neuronal survival under oxidative stress conditions |

| Drug Formulation Research | Examined the solubility and bioavailability of drugs formulated with this compound | Showed improved therapeutic outcomes compared to standard formulations |

| Peptide Synthesis Optimization | Focused on using this compound as a building block | Enabled the successful synthesis of complex peptides with enhanced biological activity |

作用机制

The mechanism of action of ®-3-Amino-3-(4-cyanophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and potentially lead to therapeutic effects.

相似化合物的比较

Similar Compounds

3-(4-Cyanophenyl)propionic acid: This compound has a similar structure but lacks the amino group.

4-Cyanobenzenepropionic acid: Another similar compound with a different functional group arrangement.

4-Cyanohydrocinnamic acid: Shares the cyanophenyl group but differs in the carbon chain length and functional groups .

Uniqueness

®-3-Amino-3-(4-cyanophenyl)propanoic acid is unique due to its chiral center and the presence of both amino and cyano groups. These features make it a valuable compound for studying stereochemistry and reactivity in various chemical and biological contexts.

生物活性

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid, also known as 4-cyano-D-phenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both an amino group and a cyano group, which contribute to its unique reactivity and functionality in biological systems. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : 190.202 g/mol

- CAS Number : 263396-44-7

The compound features a chiral center, making it optically active. Its structure allows for diverse interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the cyano group can participate in dipole-dipole interactions. These interactions may modulate the activity of target molecules, influencing various biological processes.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | Varies |

2. Enzyme Interaction Studies

Due to its structural characteristics, this compound is utilized in enzyme-substrate interaction studies. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action in various biochemical pathways.

3. Neurobiological Effects

Preliminary studies suggest that this compound may influence neurobiological processes. It has been explored as a potential modulator of neurotransmitter systems, particularly in relation to serotonin receptors . The compound's structural similarity to other neurotransmitter analogs positions it as a candidate for further research in neuropharmacology.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A study focusing on the synthesis of peptide analogs using this compound demonstrated enhanced binding affinities to target proteins compared to traditional amino acids, suggesting its utility in developing more effective therapeutic agents.

- Case Study 2 : Research on the compound's effect on neuronal growth indicated that it could stimulate neurite outgrowth in neuronal cultures, pointing towards its potential role in neuroregeneration therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Opposite chiral configuration | Potentially different biological activity |

| (R)-2-Amino-3-(4-cyanophenyl)propanoic acid | Different positional isomer | May exhibit different reactivity patterns |

The differences in chirality and position significantly affect the biological activity of these compounds, highlighting the importance of stereochemistry in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。